molecular formula C17H22N2O5S3 B253805 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B253805
M. Wt: 430.6 g/mol
InChI Key: DSTRVAVPSWERCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide is not fully understood. However, studies have shown that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, this compound has been shown to have antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide in lab experiments is its potential as a promising anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of other diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in future research.

Future Directions

There are several future directions for research on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide. One area of research involves further investigating its potential as an anti-cancer agent. This may involve studying its effects on different types of cancer cells, as well as optimizing its use in combination with other anti-cancer agents. Additionally, further research may be needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for cancer and other diseases. Finally, research may be needed to determine the potential side effects and toxicity of this compound, which may be important for its eventual use in clinical settings.

Synthesis Methods

The synthesis method for 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves several steps. The starting materials include 2-methoxybenzenesulfonyl chloride, 2-thiopheneethanol, and thionyl chloride. These are reacted together to form the intermediate 2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide. This intermediate is then reacted with hydrogen peroxide and sodium hydroxide to form the final product, 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide.

Scientific Research Applications

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been studied for its potential applications in the field of medicine. One area of research involves its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Molecular Formula

C17H22N2O5S3

Molecular Weight

430.6 g/mol

IUPAC Name

5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O5S3/c1-24-16-7-6-14(19-10-2-3-12-26(19,20)21)13-17(16)27(22,23)18-9-8-15-5-4-11-25-15/h4-7,11,13,18H,2-3,8-10,12H2,1H3

InChI Key

DSTRVAVPSWERCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3

Origin of Product

United States

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